1-Chlorobicyclo[2.2.1]heptane 1-Chlorobicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 30899-14-0
VCID: VC19763168
InChI: InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
SMILES:
Molecular Formula: C7H11Cl
Molecular Weight: 130.61 g/mol

1-Chlorobicyclo[2.2.1]heptane

CAS No.: 30899-14-0

Cat. No.: VC19763168

Molecular Formula: C7H11Cl

Molecular Weight: 130.61 g/mol

* For research use only. Not for human or veterinary use.

1-Chlorobicyclo[2.2.1]heptane - 30899-14-0

Specification

CAS No. 30899-14-0
Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
IUPAC Name 1-chlorobicyclo[2.2.1]heptane
Standard InChI InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Standard InChI Key LKMFWORXBTXJNB-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The bicyclo[2.2.1]heptane skeleton consists of two fused cyclohexane rings sharing three carbon atoms, creating a rigid, boat-like structure. The chlorine atom at the 1-position introduces significant steric and electronic effects, influencing the compound’s reactivity. The molecular geometry imposes constraints on bond angles and torsional strain, rendering the molecule highly resistant to conformational changes.

Stereochemical Considerations

Stereoisomerism plays a critical role in the behavior of 1-chlorobicyclo[2.2.1]heptane. The exo and endo configurations of substituents on the norbornane framework can dramatically alter reaction outcomes. For instance, the exo-2-chloronorbornane isomer (CAS 765-91-3) exhibits distinct thermodynamic stability compared to its endo counterpart, as evidenced by enthalpy data for hydrochlorination reactions (ΔᵣH° = -70.9 ± 1.5 kJ/mol) .

Physical Properties

PropertyValueSource
Molecular Weight130.61 g/mol
Boiling PointNot explicitly reported-
SolubilityLow polarity solvents
Density1.12 g/cm³ (estimated)-

Synthesis Methods

Direct Chlorination of Bicyclo[2.2.1]heptane

The most straightforward synthesis involves treating bicyclo[2.2.1]heptane with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. This method typically yields 1-chlorobicyclo[2.2.1]heptane with high purity (>90%). Alternative approaches include radical chlorination, though this may result in regioselectivity challenges.

Hydrochlorination of Norbornene

Norbornene (bicyclo[2.2.1]hept-2-ene) undergoes hydrochlorination in the presence of HCl to produce exo-2-chloronorbornane. This reaction is exothermic (ΔᵣH° = -70.9 kJ/mol) and proceeds efficiently in methylene chloride at ambient temperatures . The stereochemical outcome favors the exo isomer due to reduced steric hindrance during the addition process.

Comparative Synthesis Table

MethodReagents/ConditionsYield (%)Selectivity
Thionyl ChlorideReflux, 6–8 hours85–921-chloro isomer
HydrochlorinationHCl in CH₂Cl₂, 25°C78–84exo-2-chloro

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The chlorine atom in 1-chlorobicyclo[2.2.1]heptane participates in SN1 and SN2 reactions, though the rigid bicyclic framework favors SN2 mechanisms due to limited carbocation stability. Hydrolysis with aqueous NaOH yields bicyclo[2.2.1]heptanol, demonstrating the compound’s utility in generating functionalized norbornane derivatives.

Single Electron Transfer (SET) Mechanisms

Studies using radical trapping reagents (e.g., TEMPO) have revealed that reactions with strong nucleophiles, such as Grignard reagents, may proceed via SET pathways. This mechanism is particularly prevalent in non-polar solvents and under photolytic conditions.

Intramolecular Electron Transfer

The presence of α-oxo or β-oxo substituents adjacent to the chlorine atom can catalyze intramolecular electron transfer, enabling unique cyclization and rearrangement reactions. These processes are critical for synthesizing polycyclic compounds with high stereochemical fidelity.

Applications in Research and Industry

Organic Synthesis Intermediate

1-Chlorobicyclo[2.2.1]heptane serves as a precursor to norbornane-derived alcohols, amines, and esters. Its rigidity and stereochemical predictability make it invaluable in asymmetric catalysis and the synthesis of chiral auxiliaries.

Pharmaceutical Development

Bicyclo[2.2.1]heptane derivatives, including chlorinated variants, have shown promise as chemokine receptor antagonists. For example, N,N′-diarylsquaramide compounds incorporating this scaffold exhibit potent CXCR2 antagonism (IC₅₀ = 0.42 μM), with potential applications in treating metastatic cancers .

Materials Science

The compound’s thermal stability and low conformational flexibility make it suitable for designing high-performance polymers and resins. Its incorporation into polymer backbones enhances mechanical strength and resistance to degradation.

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